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molecular formula C8H10N2O2 B8361690 2-Hydroxymethyl-6-methyl-isonicotinamide

2-Hydroxymethyl-6-methyl-isonicotinamide

Cat. No. B8361690
M. Wt: 166.18 g/mol
InChI Key: QPMNKVOHGGHIMO-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 2-hydroxymethyl-6-methyl-isonicotinic acid methyl ester (400 mg, 2.21 mmol) in 7 N NH3 in methanol (25 mL) is stirred in a sealed vessel at 70° C. for 24 h. The mixture is cooled to rt, the solvent is removed in vacuo and the residue is dried under HV to give crude 2-hydroxymethyl-6-methyl-isonicotinamide (400 mg) as a pale yellow solid; LC-MS: tR=0.21 min, [M+1]+=167.01; 1H NMR (D6-DMSO): δ 2.50 (s, 3H), 4.56 (d, J=5.5 Hz, 2H), 5.44 (t, J=5.8 Hz, 1H), 7.49 (s, 1H), 7.58 (s br, 1H), 7.67 (s, 1H), 8.16 (s br, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[C:6]([CH2:11][OH:12])[CH:5]=1.[NH3:14]>CO>[OH:12][CH2:11][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([CH3:10])[N:7]=1)[C:3]([NH2:14])=[O:2]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)C)CO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C(=O)N)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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